molecular formula C5H4F3N3O B073836 6-Amino-2-(trifluoromethyl)pyrimidin-4-ol CAS No. 1513-70-8

6-Amino-2-(trifluoromethyl)pyrimidin-4-ol

Cat. No.: B073836
CAS No.: 1513-70-8
M. Wt: 179.1 g/mol
InChI Key: RCAWEPKTQGJPBV-UHFFFAOYSA-N
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Description

6-Amino-2-(trifluoromethyl)pyrimidin-4-ol is a heterocyclic compound with the molecular formula C5H4F3N3O. It is characterized by the presence of an amino group at the 6th position, a trifluoromethyl group at the 2nd position, and a hydroxyl group at the 4th position of the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2-(trifluoromethyl)pyrimidin-4-ol typically involves the reaction of 2-(trifluoromethyl)pyrimidine-4,6-diol with ammonia or an amine under controlled conditions. One common method includes the use of a solvent such as ethanol and a base like sodium hydroxide to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

6-Amino-2-(trifluoromethyl)pyrimidin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted pyrimidines, amines, and ketones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

6-Amino-2-(trifluoromethyl)pyrimidin-4-ol has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-2-(trifluoromethyl)pyrimidin-4-ol is unique due to the presence of the trifluoromethyl group, which imparts increased stability and lipophilicity. This makes it particularly valuable in medicinal chemistry for the development of drugs with enhanced bioavailability and metabolic stability .

Properties

IUPAC Name

4-amino-2-(trifluoromethyl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F3N3O/c6-5(7,8)4-10-2(9)1-3(12)11-4/h1H,(H3,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCAWEPKTQGJPBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(NC1=O)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10287885
Record name 6-Amino-2-trifluoromethyl-pyrimidin-4-ol
Source EPA DSSTox
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Molecular Weight

179.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1513-70-8
Record name 6-Amino-2-(trifluoromethyl)-4(3H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1513-70-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 53127
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001513708
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1513-70-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53127
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Amino-2-trifluoromethyl-pyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10287885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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